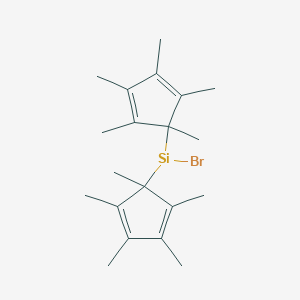
2,4,6-Trimethylphenyl hydroxysulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethylphenyl hydroxysulfamate is an organic compound characterized by the presence of three methyl groups attached to a benzene ring and a hydroxysulfamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylphenyl hydroxysulfamate typically involves the reaction of 2,4,6-trimethylphenol with sulfamic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher production rates. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trimethylphenyl hydroxysulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert the hydroxysulfamate group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the hydroxysulfamate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonates, while substitution reactions can introduce different functional groups to the benzene ring or the hydroxysulfamate group.
Aplicaciones Científicas De Investigación
2,4,6-Trimethylphenyl hydroxysulfamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethylphenyl hydroxysulfamate involves its interaction with molecular targets through its hydroxysulfamate group. This functional group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to modify the activity of enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylphenol: Similar structure but lacks the hydroxysulfamate group.
2,4,6-Trimethylphenylhydrazine: Contains a hydrazine group instead of a hydroxysulfamate group.
Uniqueness
2,4,6-Trimethylphenyl hydroxysulfamate is unique due to the presence of the hydroxysulfamate group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds and makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
112381-81-4 |
|---|---|
Fórmula molecular |
C9H13NO4S |
Peso molecular |
231.27 g/mol |
Nombre IUPAC |
(2,4,6-trimethylphenyl) N-hydroxysulfamate |
InChI |
InChI=1S/C9H13NO4S/c1-6-4-7(2)9(8(3)5-6)14-15(12,13)10-11/h4-5,10-11H,1-3H3 |
Clave InChI |
ZLSPZWZCBUHNRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)OS(=O)(=O)NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


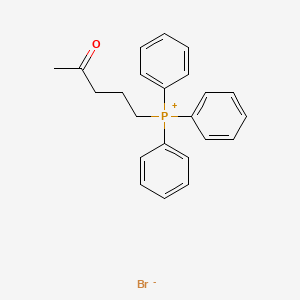
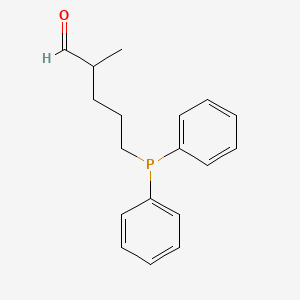

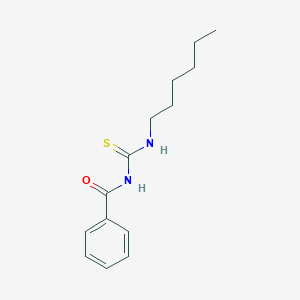

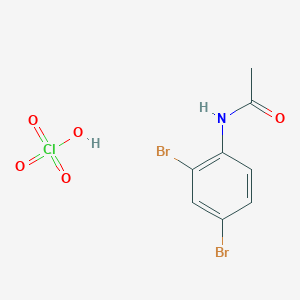
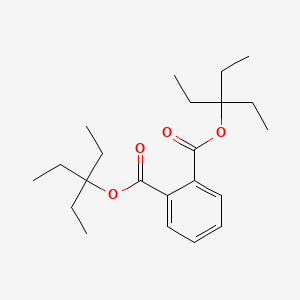
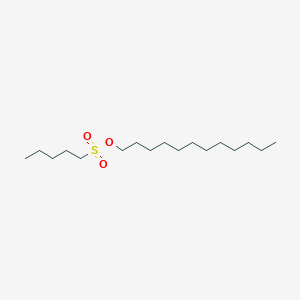
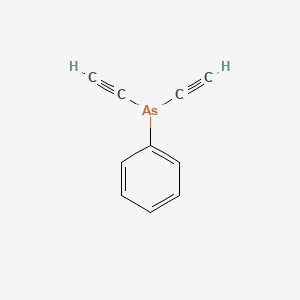
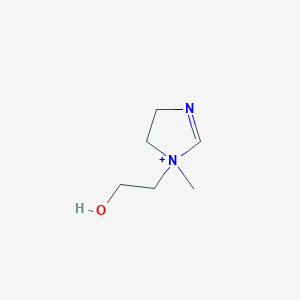

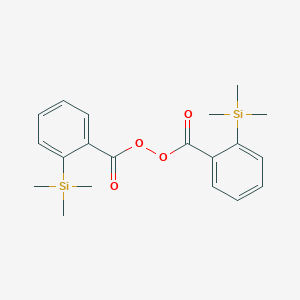
![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
